3-cyclopentyl-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-cyclopentyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C9H15N3, has a unique structure that makes it a valuable building block in the synthesis of various complex molecules .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives can interact with various biological targets, depending on their specific substitutions .
Mode of Action
The amine group in the pyrazole ring is a common reaction center and can react with acids or acyl groups to form corresponding salts or amides .
Result of Action
It’s known that pyrazole derivatives can have various biological activities depending on their specific substitutions .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine, which is then reacted with methyl acetoacetate to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-1-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
3-cyclopentyl-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine
- 3-amino-5-cyclopentyl-2H-pyrazole
- 5-amino-3-methyl-1-phenylpyrazole
Uniqueness
3-cyclopentyl-1-methyl-1H-pyrazol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Biological Activity
3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C9H15N3
- SMILES : CN1C(=CC(=N1)C2CCCC2)N
- InChI : InChI=1S/C9H15N3/c1-12-9(10)6-8(11-12)7-4-2-3-5-7/h6-7H,2-5,10H2
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Pyrazole derivatives are known to interact with bacterial cell membranes and inhibit essential enzymes, leading to bacterial cell death. In vitro studies have shown effectiveness against various strains of bacteria and fungi, suggesting potential as a therapeutic agent for infections .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Pyrazoles can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation. In experimental models, this compound demonstrated a reduction in inflammatory markers, indicating its potential use in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX and lipoxygenase (LOX), which play significant roles in inflammation and pain signaling.
- Receptor Modulation : It may also interact with various receptors involved in pain perception and immune response modulation.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the cyclization of cyclopentanone with hydrazine derivatives under controlled conditions. The following methods are commonly used:
Synthetic Route
- Starting Materials : Cyclopentanone and hydrazine hydrate.
- Reaction Conditions : The reaction is typically carried out in an acidic medium to facilitate cyclization.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
Types of Reactions
The compound can undergo various chemical reactions:
Reaction Type | Description |
---|---|
Oxidation | Can be oxidized using agents like potassium permanganate to form pyrazole oxides. |
Reduction | Reduction can be performed using sodium borohydride to yield reduced derivatives. |
Substitution | Nucleophilic substitution at the amine group can lead to various substituted pyrazoles. |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A study demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Model : In a model of induced inflammation, administration of the compound resulted in a notable decrease in edema compared to control groups, suggesting its efficacy in reducing inflammation.
Properties
IUPAC Name |
5-cyclopentyl-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-9(10)6-8(11-12)7-4-2-3-5-7/h6-7H,2-5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNZHABCJRZBQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92406-39-8 |
Source
|
Record name | 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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